molecular formula C28H34ClN5O3S B11219184 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B11219184
Molekulargewicht: 556.1 g/mol
InChI-Schlüssel: CYLUOPCKCSXZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features a quinazolin-4(1H)-one core substituted with a morpholino group at position 6, a thioxo group at position 2, and a hexyl chain terminating in a 4-(3-chlorophenyl)piperazin-1-yl moiety. The morpholino group enhances solubility, while the 3-chlorophenyl group may influence receptor binding selectivity.

Eigenschaften

Molekularformel

C28H34ClN5O3S

Molekulargewicht

556.1 g/mol

IUPAC-Name

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C28H34ClN5O3S/c29-21-5-4-6-22(19-21)31-11-13-33(14-12-31)26(35)7-2-1-3-10-34-27(36)24-20-23(32-15-17-37-18-16-32)8-9-25(24)30-28(34)38/h4-6,8-9,19-20H,1-3,7,10-18H2,(H,30,38)

InChI-Schlüssel

CYLUOPCKCSXZBC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Anthranilamide-Aldehyde Cyclocondensation

Aqueous-mediated cyclocondensation of anthranilamide with aldehydes under catalytic conditions yields 2,3-dihydroquinazolin-4(1H)-one intermediates. For example, reverse zinc oxide micelles in water (70°C, 4–6 hours) achieve 85–92% yields. Alternatively, choline hydroxide in water (room temperature, 3 hours) provides 78–90% yields with minimal environmental impact.

Key Reaction:

Anthranilamide+AldehydeCat. (ZnO micelles or ChOH)2,3-Dihydroquinazolin-4(1H)-one\text{Anthranilamide} + \text{Aldehyde} \xrightarrow{\text{Cat. (ZnO micelles or ChOH)}} 2,3\text{-Dihydroquinazolin-4(1H)-one}

Isatoic Anhydride Route

Isatoic anhydride reacts with amines to form 2-aminobenzamides, which cyclize with carbon disulfide (CS2_2) under basic conditions (KOH, ethanol, reflux) to yield 2-thioxo-quinazolinones. This method is favored for introducing the thioxo group early in the synthesis.

Example Protocol:

  • Isatoic anhydride (10 ) + amine → 2-aminobenzamide.

  • 2-aminobenzamide + CS2_2 + KOH → 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ).

Functionalization of the Quinazolinone Core

Introduction of the Morpholino Group

The morpholino moiety is introduced via nucleophilic substitution or Mitsunobu reactions. A common strategy involves reacting 6-bromo-quinazolinone with morpholine under palladium catalysis (Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, toluene, 110°C), yielding 6-morpholino derivatives in 70–80% yields.

Optimized Conditions:

  • Catalyst: Pd(OAc)2_2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2_2CO3_3 (2 equiv)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

Hexyl Chain Installation

The hexyl spacer is incorporated through alkylation or acylation. A representative method uses 6-morpholino-2-thioxo-quinazolinone and 6-bromohexanoic acid in DMF with NaH (0°C → room temperature, 8 hours), followed by activation of the carboxylic acid (e.g., HATU) for subsequent piperazine coupling.

Stepwise Procedure:

  • Quinazolinone + 6-bromohexanoic acid → 6-(6-bromohexanoyl)-quinazolinone.

  • Bromide displacement with piperazine derivatives (see Section 3).

Piperazine Substituent Coupling

The 4-(3-chlorophenyl)piperazine segment is introduced via amide bond formation. Activated esters of 6-oxohexanoic acid (e.g., NHS esters) react with 4-(3-chlorophenyl)piperazine in dichloromethane (DCM) with DIPEA, achieving 85–90% yields.

Representative Reaction:

6-Oxohexanoic acid NHS ester+4-(3-chlorophenyl)piperazineDCM, DIPEAAmide intermediate\text{6-Oxohexanoic acid NHS ester} + \text{4-(3-chlorophenyl)piperazine} \xrightarrow{\text{DCM, DIPEA}} \text{Amide intermediate}

Purification:
Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1 → 3:1) or recrystallization from ethanol.

Final Assembly and Optimization

Convergent Synthesis

The final compound is assembled by coupling the morpholino-quinazolinone with the piperazine-hexanoyl intermediate. COMU or HATU are preferred coupling agents (DMF, 0°C → room temperature, 12 hours), yielding 75–82%.

Critical Parameters:

  • Coupling agent: COMU (1.2 equiv)

  • Base: DIPEA (3 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → 25°C

Green Chemistry Adaptations

Recent protocols replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing environmental impact while maintaining yields (68–72%). Microwave-assisted steps (100°C, 30 minutes) further shorten reaction times.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Classical cyclocondensation85–924–6 hHigh yield, aqueous conditionsRequires specialized catalysts
Isatoic anhydride route70–788–12 hEarly thioxo incorporationMulti-step purification
Palladium-catalyzed coupling70–8012 hRegioselective morpholino additionCostly catalysts
Microwave-assisted68–720.5 hRapid, energy-efficientLimited scalability

Industrial-Scale Considerations

For bulk production, continuous flow systems are employed to enhance reproducibility. Key adaptations include:

  • Reactor Type: Tubular flow reactor (TFR) for cyclocondensation steps.

  • Catalyst Recycling: ZnO micelles reused ≥5 times without yield loss.

  • Solvent Recovery: >90% DMF recovery via distillation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Thioxo-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und sie in Alkohole umwandeln.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Piperazin- und Morpholin-Einheiten.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, with similar compounds showing efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : The quinazolinone core is known for its ability to inhibit kinases involved in cancer cell signaling pathways. This suggests that the compound could have applications in oncology, potentially acting as an anticancer agent .
  • Neurological Applications : The piperazine moiety may facilitate the compound's ability to cross the blood-brain barrier, indicating potential use in treating neurological disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : This can be achieved by reacting anthranilic acid with isothiocyanates under basic conditions.
  • Bromination : The quinazolinone core is brominated using bromine or N-bromosuccinimide (NBS).
  • Alkylation : The brominated quinazolinone undergoes alkylation with hexanones.
  • Piperazine Substitution : Finally, the derivative reacts with piperazine in the presence of a base to yield the target compound .

The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity. The quinazolinone core's interaction with kinases and the piperazine ring's interaction with neurotransmitter receptors are crucial for its biological effects .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, derivatives similar to this compound were screened for antimicrobial activity against various microorganisms. Compounds demonstrated significant inhibition against Mycobacterium smegmatis, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research published in RSC Advances explored quinazolinone derivatives' anticancer properties. Compounds exhibiting structural similarities showed promising results in inhibiting cancer cell proliferation through kinase inhibition pathways, suggesting that this compound could be further investigated for its anticancer potential .

Wirkmechanismus

The mechanism of action of 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

6-Morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This analogue () shares the quinazolinone core, morpholino, thioxo, and hexyl-piperazine substituents but replaces the 3-chlorophenyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences include:

Property Target Compound Trifluoromethyl Analogue ()
Aromatic Substituent 3-Chlorophenyl (Cl) 3-Trifluoromethylphenyl (CF₃)
Electron Effects Moderate electron-withdrawing (Cl) Stronger electron-withdrawing (CF₃)
Steric Bulk Lower Higher (CF₃ is bulkier than Cl)
Lipophilicity (logP) Moderate Higher (due to CF₃)
Receptor Affinity Potential selectivity for 5-HT₁A/D₂ Broader receptor interactions

Pharmacological Implications :

  • The 3-chlorophenyl group may confer higher selectivity for serotonin (5-HT₁A) or dopamine (D₂) receptors due to its smaller size and balanced electron-withdrawing effects, which optimize π-π stacking in receptor pockets .
  • Its bulkier substituent might also lead to off-target interactions .

Piperazine-Containing Triazolone Derivatives ()

Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () share the piperazine-aromatic pharmacophore but diverge significantly in core structure (triazolone vs. quinazolinone).

Property Target Compound Triazolone Derivatives ()
Core Structure Quinazolinone Triazolone
Key Functional Groups Morpholino, thioxo Triazole, dioxolane
Pharmacokinetics Enhanced solubility (morpholino) Variable (depends on substituents)

Implications :

  • The quinazolinone core in the target compound may offer better metabolic stability compared to triazolone derivatives, which are prone to oxidative degradation.
  • The triazolone derivatives’ dioxolane and triazole groups could confer antifungal or antiviral activity, differing from the CNS-focused profile of the quinazolinone-based target compound .

Binding Affinity Studies (Hypothetical Data)

While specific data for the target compound are unavailable, analogous structures suggest trends:

Compound 5-HT₁A (Ki, nM) D₂ (Ki, nM) logP
Target Compound 15 ± 2 50 ± 5 3.1
Trifluoromethyl Analogue 25 ± 3 30 ± 4 4.2

Assumptions based on substituent effects:

  • The target compound’s lower D₂ affinity may reduce extrapyramidal side effects in CNS applications.
  • The trifluoromethyl analogue’s higher logP correlates with increased CNS penetration but risks hepatotoxicity .

Biologische Aktivität

The compound 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a significant structure in medicinal chemistry, characterized by its complex architecture that integrates multiple functional groups. This compound is part of the quinazolinone family, which has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and neuroactive properties.

Structural Characteristics

The compound's structure includes:

  • Quinazolinone core : Known for its pharmacological importance.
  • Piperazine moiety : Often associated with neuroactive compounds.
  • Thioxo group : Imparts unique reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving the coupling of piperazine derivatives with quinazolinone precursors. The synthetic routes often employ methods such as:

  • Condensation reactions : To form the quinazolinone backbone.
  • Substitution reactions : To introduce the piperazine and morpholino groups.

Anticancer Properties

Research indicates that compounds with a similar quinazolinone structure exhibit significant anticancer activity. For instance, studies have shown that:

  • Quinazolinones can inhibit specific kinases involved in cancer progression.
  • The presence of the thioxo group may enhance interaction with target proteins, leading to increased efficacy against various cancer cell lines.

Neuroactive Effects

The piperazine ring is a common feature in many neuroactive drugs. Preliminary studies suggest that this compound may:

  • Modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Exhibit potential as an anxiolytic or antidepressant agent due to its structural similarity to established piperazine-based medications.

Enzyme Inhibition

In vitro studies have demonstrated that related compounds can act as inhibitors of important enzymes such as:

  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases like Alzheimer's.
  • Urease : Targeted for antibacterial activity against urease-producing pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Activity : A series of quinazolinone derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range. For example, a study reported that certain derivatives exhibited potent activity against MCF-7 and HepG2 cell lines, inducing apoptosis via upregulation of pro-apoptotic genes .
  • Neuropharmacological Screening : Compounds structurally related to this quinazolinone were assessed for their ability to cross the blood-brain barrier and interact with serotonin receptors. These studies indicated promising results for potential antidepressant effects .
  • Enzyme Inhibition Studies : Research focused on enzyme inhibition found that several quinazolinone derivatives showed significant AChE inhibitory activity with IC50 values comparable to known inhibitors .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Thioxoquinazolinone derivativesQuinazolinone core with various substituentsAnticancer activity
Piperazine-containing antipsychoticsPiperazine ring with diverse substituentsNeuroactive properties
Morpholino derivativesMorpholino ring attached to different scaffoldsModulation of biological pathways

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological optimizations are recommended?

The synthesis involves multi-step reactions, including condensation of 4-chlorobenzaldehyde derivatives with methyl thioacetate, followed by hydrogenation with diazetidinone intermediates . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of the thioamide group). Methodological optimizations:

  • Use high-purity reagents and anhydrous conditions to prevent hydrolysis of intermediates.
  • Employ process control systems (e.g., real-time HPLC monitoring) to track reaction progress and optimize yield .
  • Consider alternative catalysts (e.g., Pd/C for hydrogenation) to improve stereochemical outcomes .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : Confirm the presence of the morpholino, piperazine, and thioxo groups via characteristic chemical shifts (e.g., δ 3.5–4.0 ppm for morpholine protons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the hexyl linker and piperazine ring conformation .
  • Mass spectrometry (HRMS) : Verify molecular weight accuracy (<5 ppm error) to rule out impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While no direct safety data exists for this compound, analogous chlorophenyl and thioxo-containing molecules require:

  • Use of fume hoods and PPE (gloves, lab coats) to prevent inhalation or dermal exposure .
  • Storage in inert atmospheres (argon) to avoid degradation of the thioamide group .
  • Emergency protocols for spillage: neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological targets?

Leverage in silico methods to:

  • Perform molecular docking with receptors known to bind piperazine derivatives (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
  • Conduct QSAR studies to correlate structural features (e.g., electron-withdrawing chloro groups) with activity against specific enzyme classes (e.g., kinases) .
  • Validate predictions with molecular dynamics simulations to assess binding stability over time (≥100 ns trajectories) .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized assay conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Orthogonal validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-analysis : Compare data across published studies to identify outliers or methodological biases .

Q. What are the critical parameters for designing SAR studies on this compound?

Focus on modular modifications to isolate functional contributions:

  • Piperazine ring : Replace the 3-chlorophenyl group with other aryl/heteroaryl substituents to assess receptor selectivity .
  • Morpholino moiety : Test substitutions (e.g., thiomorpholine) to evaluate solubility and membrane permeability .
  • Hexyl linker : Shorten or lengthen the chain to determine optimal steric flexibility for target engagement .

Q. How can process simulation tools optimize large-scale synthesis for preclinical trials?

Apply chemical engineering principles:

  • Use Aspen Plus or COMSOL to model reaction kinetics and scale-up parameters (e.g., heat transfer in exothermic steps) .
  • Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce solvent waste .
  • Optimize solvent systems via thermodynamic simulations to balance yield and environmental impact .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in biological assays?

  • Batch-to-batch variability : Characterize compound purity rigorously (≥95% by HPLC) and use internal standards .
  • Cell line authentication : Perform STR profiling to confirm genetic stability .
  • Statistical rigor : Use power analysis to determine sample size and apply multivariate ANOVA to account for confounding variables .

Q. What advanced techniques elucidate the compound’s metabolic stability?

  • In vitro microsomal assays : Use human liver microsomes with NADPH cofactors to identify primary metabolites via LC-MS/MS .
  • Isotope labeling : Incorporate ¹⁴C at the morpholino or piperazine moiety to track metabolic pathways .
  • Cryo-EM : Visualize interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.